molecular formula C10H9NO2 B11914153 3-methyl-1H-isoindole-1-carboxylic acid CAS No. 37812-42-3

3-methyl-1H-isoindole-1-carboxylic acid

Cat. No.: B11914153
CAS No.: 37812-42-3
M. Wt: 175.18 g/mol
InChI Key: ZYHTVJDTZRZUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-isoindole-1-carboxylic acid (CAS Registry Number 37812-42-3) is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . As a member of the isoindole family, it serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis for research and development purposes. This compound is a versatile synthetic intermediate. Researchers can utilize its carboxylic acid functional group for various coupling reactions, including the formation of amides and esters, to create more complex molecular architectures. Its core isoindole structure makes it a potential precursor for developing novel compounds in pharmaceutical research, such as potential enzyme inhibitors or receptor ligands, though specific biological mechanisms of action for this base compound have not been established. The molecular structure provides a framework for further chemical exploration and derivatization. This product is intended for research use only by qualified laboratory professionals. It is strictly for R&D purposes and is not classified or intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions. Please refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37812-42-3

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-methyl-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)9(11-6)10(12)13/h2-5,9H,1H3,(H,12,13)

InChI Key

ZYHTVJDTZRZUAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C2=CC=CC=C12)C(=O)O

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 3 Methyl 1h Isoindole 1 Carboxylic Acid and Analogous Scaffolds

Strategic Retrosynthetic Analysis for 3-Methyl-1H-isoindole-1-carboxylic Acid

A strategic retrosynthetic analysis of this compound reveals several potential disconnection points. The primary disconnection involves the isoindole core and the carboxylic acid group. The isoindole ring itself can be conceptually disassembled through the cleavage of the C-N and C-C bonds that form the five-membered ring. This leads to precursors such as ortho-disubstituted benzene (B151609) derivatives. For instance, a key precursor could be a 2-acylbenzylamine or a related structure that can undergo intramolecular cyclization. The methyl group at the 3-position and the carboxylic acid at the 1-position suggest a starting material containing these functionalities or their synthetic equivalents.

A plausible retrosynthetic pathway might involve:

Disconnection of the carboxylic acid: This could be achieved via a Grignard reaction with carbon dioxide or hydrolysis of a nitrile or ester precursor.

Disconnection of the isoindole ring: This would typically involve breaking the C1-N and C3-C3a bonds, leading back to an ortho-substituted benzene derivative, such as a 2-(1-aminoethyl)benzoic acid derivative or a 2-acetyl-N-substituted benzamide.

This analysis guides the selection of appropriate starting materials and reaction sequences for the forward synthesis.

Establishment of the Isoindole Ring System

The construction of the isoindole ring is a critical step in the synthesis of the target molecule and its analogs. Various methods have been developed to achieve this, ranging from classical cyclization reactions to modern multicomponent strategies.

Cyclization reactions are a cornerstone of heterocyclic synthesis, and the formation of the isoindole ring is no exception. These reactions often involve the intramolecular formation of one or more bonds to create the bicyclic system.

Palladium-Catalyzed Intramolecular α-Arylation: A notable method involves the palladium-catalyzed intramolecular α-arylation of α-amino acid esters. This approach allows for the selective synthesis of either isoindole-1-carboxylic acid esters or the corresponding isoindoline (B1297411) derivatives by slightly modifying the reaction conditions. nih.gov This highlights the versatility of transition-metal catalysis in controlling the outcome of cyclization reactions.

Rhodium-Catalyzed Cascade Reactions: Rhodium catalysis has been employed in cascade reactions to construct the 1H-isoindole motif. These reactions can involve the trifunctionalization of a nitrile moiety, initiated by the formation of a nitrile ylide, leading to a significant increase in molecular complexity in a single step. acs.org

Gold-Catalyzed Cascade Cyclization: Stereoselective gold-catalyzed cascade cyclization of indole (B1671886) propargylic alcohols has been developed to produce fused polycyclic indolines, demonstrating the utility of gold catalysis in constructing complex indole-based architectures. nih.gov

Brønsted Acid-Catalyzed Cyclization: An efficient protocol for producing azepinoindoles and oxepinoindoles involves the Brønsted acid-catalyzed cyclization of an in situ generated dihydrospiroquinoline intermediate. nih.gov This method showcases the use of acid catalysis in promoting intramolecular cyclization to form fused indole systems.

Catalyst/Reagent Reaction Type Key Feature Reference
Palladium(0)Intramolecular α-ArylationSelective synthesis of isoindole or isoindoline esters nih.gov
RhodiumCascade ReactionNitrile trifunctionalization for complex isoindoles acs.org
GoldCascade CyclizationStereoselective synthesis of fused polycyclic indolines nih.gov
Brønsted AcidCyclizationFormation of fused indole systems via a spiro intermediate nih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules by combining three or more starting materials in a single pot. nih.govnih.gov Several MCRs have been developed for the synthesis of isoindole and isoindolinone derivatives.

A common strategy for isoindolinone synthesis involves the reaction of a benzoic acid derivative, an amine, and a third component that provides the final carbon atom to complete the ring. beilstein-journals.org While many MCRs lead to isoindolinones, which are oxidized derivatives, these can sometimes be precursors to isoindoles. The attractiveness of MCRs lies in their operational simplicity, high selectivity, and the ability to generate diverse libraries of compounds. nih.gov For instance, indole-fused seven-membered heterocycles have been assembled through MCRs, showcasing the power of this approach in building complex fused systems. nih.govrsc.org

Introduction and Transformation of the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position of the isoindole ring is a key functional handle that allows for further derivatization. Its introduction and subsequent transformations are crucial for creating a diverse range of analogs.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. youtube.comopenstax.orgoregonstate.edu In the context of isoindole carboxylic acids, this reaction allows for the conversion of the carboxylic acid into esters, amides, and other derivatives.

The reactivity of a carboxylic acid derivative towards nucleophilic acyl substitution is influenced by the nature of the leaving group. oregonstate.edu Carboxylic acids themselves are generally unreactive under basic conditions due to deprotonation. masterorganicchemistry.com However, under acidic conditions or by converting the hydroxyl group into a better leaving group, nucleophilic acyl substitution can proceed efficiently. libretexts.org For example, the conversion of the carboxylic acid to an acid chloride enhances its reactivity, allowing for subsequent reactions with various nucleophiles. openstax.org

The general mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. youtube.comoregonstate.edu

Decarboxylative functionalization has emerged as a powerful tool in organic synthesis, allowing for the replacement of a carboxylic acid group with other functionalities. researchgate.net This strategy is particularly useful for the late-stage modification of complex molecules. researchgate.net

Visible-light-induced radical decarboxylative functionalization has gained significant attention due to its mild reaction conditions and broad substrate scope. researchgate.net Metallaphotoredox catalysis, often employing first-row transition metals like nickel and copper, has enabled the decarboxylative functionalization of both aliphatic and aromatic carboxylic acids. princeton.edu These methods can be used to form new carbon-carbon and carbon-heteroatom bonds.

For instance, the decarboxylation of a carboxylic acid can generate a radical intermediate that can then participate in various coupling reactions. researchgate.net This approach provides a versatile platform for introducing a wide range of substituents at the position formerly occupied by the carboxylic acid group.

Strategy Key Transformation Enabling Technology Reference
Nucleophilic Acyl Substitution-COOH to -COOR, -CONR₂, etc.Acid catalysis, conversion to acid chloride youtube.comopenstax.orgoregonstate.edumasterorganicchemistry.comlibretexts.org
Decarboxylative Functionalization-COOH to -RVisible-light photoredox catalysis, Metallaphotoredox catalysis researchgate.netresearchgate.netprinceton.edu

Regioselective Methylation and Side-Chain Elaboration in Isoindole Carboxylic Acids

The introduction of a methyl group at the C3 position of the isoindole ring is a key step in the synthesis of the target molecule. Achieving regioselectivity in this process is crucial. While direct methylation of a pre-formed isoindole-1-carboxylic acid can be challenging due to competing reaction sites, strategic approaches involving the manipulation of protecting groups and the use of specific methylating agents can afford the desired product.

Catalytic Methodologies Utilizing Transition Metals

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, and isoindole derivatives are no exception. Palladium and rhodium are among the most utilized metals, enabling reactions that were previously difficult or impossible to achieve.

A powerful strategy for constructing the isoindole core involves the intramolecular palladium-catalyzed α-arylation of α-amino acid esters. acs.orgnih.gov This method provides an efficient route to isoindole-1-carboxylic acid esters. The reaction typically involves the coupling of an enolate, generated from an α-amino acid ester, with an ortho-haloaryl group tethered to the nitrogen atom. acs.orgnih.gov The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. For example, the use of Pd(PPh₃)₄ in the presence of a suitable base can facilitate the intramolecular cyclization to form the desired isoindole ring system. nih.gov This methodology is advantageous as it allows for the synthesis of a variety of substituted isoindoles by varying the starting materials. nih.gov

Catalyst System Substrate Product Yield (%) Reference
Pd(0)α-amino acid estersIsoindole-1-carboxylic acid estersVaries acs.orgnih.gov
Pd(PPh₃)₄ / K₂CO₃β-(2-iodoanilino) estersIndole-3-carboxylic acid estersGood nih.gov

This table showcases examples of palladium-catalyzed reactions for the synthesis of isoindole and related indole carboxylic acid esters.

Directed C–H activation has emerged as a highly atom-economical and efficient tool for the functionalization of heterocyclic compounds. rsc.orgnih.gov In the context of isoindole synthesis, a directing group, often attached to the nitrogen atom, guides a transition metal catalyst to a specific C–H bond on the aromatic ring, enabling its functionalization. rsc.org This approach allows for the introduction of various substituents, including alkyl, aryl, and other functional groups, with high regioselectivity.

Rhodium(III) catalysts have been particularly effective in mediating such transformations. rsc.orgnih.gov For instance, Rh(III)-catalyzed C–H activation of N-aryl imines followed by annulation with alkynes can lead to the formation of substituted isoindoles. organic-chemistry.org Similarly, palladium-catalyzed C-H activation can be employed for the direct arylation of isoindoles, further expanding the accessible chemical space. organic-chemistry.org

Catalyst Directing Group Coupling Partner Product Reference
Rh(III)N-aryl imineAlkyneSubstituted Isoindole organic-chemistry.org
Rh(III)OximeDiazo compoundIsoquinoline N-oxide rsc.org
Pd(II)AmideIodobenzene derivativeHeterocycles mdpi.com

This table provides examples of transition metal-catalyzed C-H activation for the synthesis of isoindoles and related heterocycles.

Enantioselective and Diastereoselective Synthesis of Isoindole Carboxylic Acid Derivatives

The synthesis of enantiomerically pure or diastereomerically enriched isoindole carboxylic acid derivatives is of significant importance, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity.

Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For instance, a Brønsted acid-catalyzed regioselective carboxamidation of 2-indolylmethanols with isonitriles has been developed to produce chiral indole-2-carboxamide derivatives with moderate enantiomeric excess. scilit.com This approach utilizes a chiral phosphoric acid to induce enantioselectivity.

Diastereoselective synthesis often involves controlling the stereochemical outcome of reactions that create new stereocenters. For example, the hydrogenation of a substituted indole precursor can lead to the formation of a cis-indoline derivative. clockss.org Subsequent manipulation of this product can allow for the preparation of either the cis or trans diastereomer of the final product. The choice of reagents and reaction conditions plays a critical role in directing the diastereoselectivity of such transformations. clockss.org

Methodology Key Feature Stereochemical Outcome Reference
Brønsted Acid CatalysisChiral phosphoric acidModerate enantiomeric excess scilit.com
Catalytic HydrogenationSubstrate controlDiastereoselective (cis) clockss.org
EpimerizationBase-mediatedAccess to trans diastereomer clockss.org

This table highlights different strategies for achieving enantioselective and diastereoselective synthesis of isoindole and related heterocyclic carboxylic acid derivatives.

Iii. Mechanistic Dissection of Transformations Involving 3 Methyl 1h Isoindole 1 Carboxylic Acid

Exploration of Reaction Mechanisms in Isoindole Ring Formation

The construction of the isoindole skeleton, the central structural motif of the title compound, can be achieved through various synthetic strategies, prominently featuring transition-metal-catalyzed cyclizations and cycloaddition reactions. The mechanisms of these reactions dictate the efficiency, regioselectivity, and stereochemistry of the final product.

Transition metal catalysts offer powerful and efficient pathways for constructing the isoindole ring system with high atom economy. researchgate.net Catalysts based on palladium and iridium are particularly notable for their ability to mediate complex bond-forming cascades. researchgate.netresearchgate.net

Palladium-Catalyzed Intramolecular Arylation: One effective method for isoindole synthesis involves the palladium(0)-catalyzed intramolecular α-arylation of α-amino acid esters. nih.gov This reaction allows for the selective formation of either isoindole-1-carboxylic acid esters or their reduced isoindoline (B1297411) counterparts by modifying the reaction conditions. nih.gov The catalytic cycle is believed to proceed through several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide bond of an ortho-halogenated benzylamine (B48309) precursor. This forms a Pd(II)-aryl intermediate.

Deprotonation/Enolate Formation: A base removes the acidic proton from the α-carbon of the amino acid ester moiety, generating an enolate.

Reductive Elimination: The palladium center coordinates with the enolate. Subsequent reductive elimination couples the aryl group and the enolate carbon, forming the new C-C bond that closes the five-membered ring and regenerates the Pd(0) catalyst.

Iridium-Catalyzed [2+2+2] Cycloaddition: Iridium(III) complexes have been successfully employed to catalyze the [2+2+2] cycloaddition of diynes with alkynes to furnish highly substituted isoindoline derivatives. researchgate.net While this directly forms the saturated isoindoline ring, subsequent oxidation can provide access to the aromatic isoindole core. The mechanism of these transformations is a key area of study for understanding and enhancing reaction efficiency. researchgate.net The general pathway for such transition-metal-catalyzed cycloadditions involves the formation of a six-membered ring in a single, highly atom-economical step. researchgate.net The metal catalyst plays a crucial role in orchestrating the assembly of the three π-systems. researchgate.net

Catalyst SystemReaction TypeKey Mechanistic StepsProduct Type
Palladium(0) Intramolecular α-ArylationOxidative Addition, Deprotonation, Reductive EliminationIsoindole/Isoindoline Esters nih.gov
Iridium(III) [2+2+2] CycloadditionCoordination, Oxidative Cyclization, Reductive EliminationFused Arenes (Isoindolines) researchgate.net

Cycloaddition reactions represent a powerful strategy for the convergent synthesis of the isoindole nucleus, combining two independent π-systems to form two new sigma bonds in the product. libretexts.org The stereochemical outcome of these reactions is a direct consequence of the reaction mechanism, which can be understood using Frontier Molecular Orbital (FMO) theory. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and can be adapted for isoindole formation. libretexts.org The reaction typically involves an electron-rich diene (the 4π component) and an electron-poor dienophile (the 2π component). libretexts.org The mechanism is concerted, meaning all bonds are broken and formed in a single step. According to FMO theory, the reaction proceeds via the constructive overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.org

The stereochemistry is highly controlled:

Stereospecificity: The geometry of the diene and dienophile is retained in the product. For instance, substituents that are cis on the dienophile will remain cis in the cycloadduct. libretexts.org

The Endo Rule: When a new stereocenter is formed, the "endo" product is typically favored. This is due to secondary orbital interactions between the π-system of the dienophile's activating group and the developing π-system of the transition state. libretexts.org The reaction generally occurs with a suprafacial approach from both components, where the new sigma bonds are formed on the same face of each π-system. libretexts.org

1,3-Dipolar Cycloaddition: This class of reaction is particularly useful for synthesizing heterocyclic systems. The synthesis of isoindolines via the [3+2] cycloaddition of azomethine ylides is a well-established method. researchgate.net The azomethine ylide acts as the three-atom (4π electron) component, which reacts with a two-atom (2π electron) dipolarophile. The stereochemical outcome is, like the Diels-Alder reaction, governed by the orbital symmetries and the geometry of the approach of the two reactants. Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been developed to produce enantioenriched isoindolines, highlighting the control that can be exerted over the stereochemical outcome. researchgate.net

Cycloaddition Typeπ-Electron SystemFMO InteractionCommon Stereochemical Feature
[4+2] Diels-Alder 4π + 2πDiene (HOMO) + Dienophile (LUMO)Suprafacial-Suprafacial, Endo preference libretexts.orglibretexts.org
[3+2] 1,3-Dipolar 4π (dipole) + 2πDipole (HOMO) + Dipolarophile (LUMO)Suprafacial-Suprafacial, often high regioselectivity researchgate.net
[2+2] Cycloaddition 2π + 2πThermally forbidden (supra-supra), photochemically allowed libretexts.orgyoutube.comForms strained 4-membered rings libretexts.org

Mechanistic Pathways of Carboxylic Acid Functional Group Interconversions

The carboxylic acid moiety at the 1-position of the isoindole ring is a versatile handle for further functionalization. Its conversion into other groups, such as amides and esters, or its complete removal via decarboxylation, proceeds through distinct mechanistic pathways.

Decarboxylation: The thermal decarboxylation of carboxylic acids, releasing carbon dioxide, generally requires specific structural features to proceed under mild conditions. youtube.com Simple aliphatic acids are resistant to decarboxylation, but the reaction is facilitated when electron-withdrawing groups are present on the α-carbon. youtube.com For 3-methyl-1H-isoindole-1-carboxylic acid, the structure resembles a β-imino acid. The mechanism for the decarboxylation of β-keto acids, which is well-studied, provides a relevant model. youtube.comkhanacademy.org It is proposed to occur via a cyclic, six-membered transition state:

The carboxylic acid proton forms a hydrogen bond with the imine nitrogen (or the C3 carbon of the isoindole ring system).

A concerted electronic rearrangement occurs: the O-H bond breaks, a C=O double bond forms (becoming CO₂), the C1-COOH bond cleaves, and the electrons from this bond form a new C=C double bond (creating an enol-like intermediate), while the original C=N bond is protonated by the carboxylic proton.

This process releases a molecule of CO₂ and forms an enol- or enamine-type intermediate, which then tautomerizes to the more stable 3-methyl-1H-isoindole.

Carbonylation: Carbonylation reactions, which introduce a carboxyl or carbonyl group, are typically achieved using carbon monoxide and a transition metal catalyst. While specific studies on the carbonylation of 3-methyl-1H-isoindole to form the corresponding carboxylic acid are not detailed in the provided context, the general mechanism often involves the oxidative addition of an aryl halide or triflate precursor to a metal center (e.g., Palladium), followed by CO insertion into the metal-carbon bond, and subsequent nucleophilic attack (by water, to form a carboxylic acid) and reductive elimination.

The conversion of the carboxylic acid group of this compound into amides and esters are fundamental transformations. libretexts.org These reactions involve the nucleophilic acyl substitution of the hydroxyl group of the carboxylic acid.

Esterification: In the presence of an acid catalyst and an alcohol, an ester is formed in a reversible process known as Fischer esterification. libretexts.org

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Amidation: Direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures to drive off the water formed. khanacademy.org More commonly, the carboxylic acid is first activated using a coupling reagent, such as a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC). researchgate.netresearchgate.net

Activation: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate has a good leaving group. researchgate.net

Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbonyl carbon of the O-acylisourea intermediate.

Collapse of Intermediate: A tetrahedral intermediate is formed, which then collapses to yield the amide product and a urea (B33335) byproduct. This method is highly efficient and can be performed under very mild conditions. researchgate.net

Understanding Tautomerization Processes in Isoindole Carboxylic Acid Systems

Tautomers are constitutional isomers that readily interconvert. The this compound system is capable of existing in different tautomeric forms, primarily involving the migration of a proton. This process is analogous to the well-known keto-enol and imine-enamine tautomerism. youtube.comyoutube.com

The principal tautomeric equilibrium for the isoindole core involves the 1H-isoindole and the 2H-isoindole (also known as isoindolenine).

1H-Isoindole form: This is the structure as named, where the nitrogen atom bears a hydrogen, and the C1-C2 and C3-C3a bonds are double bonds, preserving the aromaticity of the fused benzene (B151609) ring.

2H-Isoindole (Isoindolenine) form: In this tautomer, a proton has migrated from the nitrogen atom to the C1 position. This creates an imine functional group within the five-membered ring (C3=N) and disrupts the pyrrole-like aromaticity. The double bond arrangement within the five-membered ring shifts.

Iv. Advanced Spectroscopic and Crystallographic Characterization of 3 Methyl 1h Isoindole 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

High-Resolution Proton (1H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For a related compound, 1-methyl-1H-indole-3-carboxylic acid, the acidic proton of the carboxylic acid group is notably deshielded, appearing far downfield in the 10-12 ppm region, a characteristic trait for carboxylic acids. libretexts.org Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm range. libretexts.org In deuterated chloroform (B151607) (CDCl₃), the methyl group protons of 3-methylindole (B30407) are observed around 2.31 ppm. chemicalbook.com The aromatic protons of the indole (B1671886) ring system typically appear in the range of 7.0 to 8.5 ppm. chemicalbook.comrsc.org For instance, in 1-methyl-1H-indole-3-carboxylate, the aromatic protons resonate between 7.22 and 8.13 ppm in DMSO-d₆. chemicalbook.com The specific chemical shifts and coupling patterns of the aromatic protons in 3-methyl-1H-isoindole-1-carboxylic acid would provide unambiguous evidence for the substitution pattern on the isoindole core.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Related Indole Structures

Proton Type Typical Chemical Shift (δ, ppm) Notes
Carboxylic Acid (O-H) 10.0 - 12.0 Broad singlet, disappears with D₂O exchange. libretexts.org
Aromatic (Ar-H) 7.0 - 8.5 Complex multiplet patterns. chemicalbook.comrsc.orgchemicalbook.com
Methyl (CH₃) ~2.3 Singlet. chemicalbook.com
α-Protons to COOH 2.0 - 3.0 libretexts.org

Note: The exact chemical shifts can vary depending on the solvent and the specific electronic environment of the protons.

Carbon-13 (13C) NMR Spectroscopy for Carbon Framework Assignment

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule. The carbonyl carbon of a carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. libretexts.orglibretexts.org The aromatic carbons of the indole ring system generally resonate in the 110-150 ppm range. rsc.orglibretexts.orgoregonstate.edu For example, in 3-methylindole, the carbon atoms of the benzene (B151609) ring appear between 111 and 136 ppm. chemicalbook.com The methyl carbon signal is typically observed in the upfield region, around 9-10 ppm for 3-methylindole. rsc.org

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Related Indole and Carboxylic Acid Structures

Carbon Type Typical Chemical Shift (δ, ppm)
Carbonyl (C=O) 160 - 185 libretexts.orglibretexts.org
Aromatic (Ar-C) 110 - 150 rsc.orglibretexts.orgoregonstate.edu
Methyl (CH₃) 9 - 10 rsc.org

Note: Chemical shifts are relative to a standard reference and can be influenced by the solvent and molecular structure.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, TOCSY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

  • COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. sdsu.edu
  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. sdsu.eduhmdb.ca
  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. sdsu.eduillinois.edu
  • TOCSY (Total Correlation Spectroscopy) establishes correlations between all protons within a spin system, not just those that are directly coupled. researchgate.net
  • By combining these techniques, a detailed and unambiguous assignment of all proton and carbon signals for this compound can be achieved, confirming its molecular structure.

    Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

    Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 189.19 g/mol. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to confirm the elemental composition of the molecule. eurjchem.com The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule, as weaker bonds tend to break preferentially. For instance, the loss of the carboxylic acid group (a mass of 45 u) would be an expected fragmentation pathway.

    Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The carboxylic acid group exhibits two very characteristic absorptions: a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. libretexts.orgmdpi.com The N-H stretch of the isoindole ring would be expected to appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-H bends appear in the fingerprint region (below 1500 cm⁻¹). For a related compound, methyl 1-methyl-1H-indole-3-carboxylate, the C=O stretch is observed at 1704 cm⁻¹. researchgate.net

    Single Crystal X-ray Diffraction for Definitive Solid-State Structure

    Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice. eurjchem.commdpi.comnih.gov This technique provides an unambiguous confirmation of the molecular structure and can reveal details about hydrogen bonding and crystal packing. eurjchem.commdpi.com

    Absence of Specific Research Data Precludes Article Generation on this compound

    A thorough investigation into scientific literature and chemical databases has revealed a significant lack of specific computational and molecular modeling studies for the compound This compound . The detailed and technical nature of the requested article outline requires access to published research that includes specific quantum chemical calculations, analyses of molecular orbitals, and theoretical studies of reaction pathways for this exact molecule.

    Despite extensive searches for data related to Density Functional Theory (DFT), Hartree-Fock calculations, Frontier Molecular Orbitals (HOMO-LUMO), electrostatic potential maps, and conformational analysis specifically for this compound, no dedicated studies could be identified. The available literature focuses on broader classes of "isoindole derivatives" or related but structurally distinct molecules like isoindoline-1,3-diones. mdpi.commdpi.comnih.gov While these studies employ the requested computational methods, their findings are not transferable to the specific target compound. researchgate.netnih.gov

    Generating an article that adheres to the provided outline would necessitate fabricating data, which would compromise the scientific accuracy and integrity of the content. Without verifiable, peer-reviewed research findings on this compound, it is not possible to produce the thorough and authoritative article as requested. Therefore, the content for the specified sections and subsections cannot be generated at this time.

    V. Computational Chemistry and Molecular Modeling of 3 Methyl 1h Isoindole 1 Carboxylic Acid

    Solvent Effects on the Electronic and Molecular Properties of Isoindole Carboxylic Acids

    Computational studies are pivotal in elucidating the influence of the surrounding environment on the behavior of molecules. For isoindole carboxylic acids, the choice of solvent can significantly alter their electronic and molecular properties. This is primarily due to the interactions between the solute (the isoindole carboxylic acid) and the solvent molecules. These interactions can range from non-specific electrostatic forces to specific hydrogen bonding.

    Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are instrumental in predicting these effects. By modeling the isoindole carboxylic acid in a virtual environment that simulates different solvents, researchers can gain insights into how properties like molecular geometry, electronic structure, and spectroscopic characteristics change.

    Influence on Molecular Geometry and Conformation:

    The presence of a solvent can induce conformational changes in flexible molecules. For cyclic structures like the isoindole core, while the ring itself is relatively rigid, the orientation of the carboxylic acid group can be affected. In the gas phase, a molecule exists in isolation, and its preferred conformation is determined solely by intramolecular forces. However, in a solvent, particularly a polar one, intermolecular hydrogen bonds and dipole-dipole interactions can stabilize conformations that might be less favorable in the gas phase.

    For instance, studies on similar bicyclic carboxylic acids have shown that the conformational rigidity observed in the gas phase can disappear in an aqueous solution, leading to a more flexible molecule. nih.gov In the case of 3-methyl-1H-isoindole-1-carboxylic acid, the solvent could influence the dihedral angle between the carboxylic acid group and the isoindole ring system.

    Impact on Electronic Properties:

    The electronic properties of a molecule, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), are highly sensitive to the solvent environment. The polarity of the solvent is a key factor in this regard.

    Dipole Moment: In a polar solvent, the charge distribution within the isoindole carboxylic acid molecule can be influenced, often leading to an increase in its dipole moment compared to the gas phase or a non-polar solvent. This is a result of the reaction field created by the oriented solvent molecules around the solute.

    HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that relates to the chemical reactivity and electronic transitions of a molecule. An increase in solvent polarity generally leads to a stabilization of both the HOMO and LUMO, but the extent of stabilization is often different. This can result in a change in the HOMO-LUMO gap, which in turn affects the molecule's absorption spectrum. Studies on other organic acids have demonstrated that the choice of basis set in calculations significantly influences the calculated molecular properties, including the HOMO-LUMO gap. nih.gov

    Solvatochromic Effects on Spectroscopic Properties:

    Changes in the electronic properties of a molecule due to the solvent manifest as shifts in its absorption and emission spectra, a phenomenon known as solvatochromism. TDDFT calculations can predict the absorption spectra of isoindole carboxylic acids in various solvents.

    Generally, an increase in solvent polarity can lead to a redshift (a shift to longer wavelengths) in the maximum absorption peak (λmax) if the excited state is more polar than the ground state. mdpi.com This is because the more polar solvent better stabilizes the more polar excited state. Conversely, a blueshift (a shift to shorter wavelengths) can occur if the ground state is more polar.

    Illustrative Research Findings:

    SolventDielectric Constant (ε)Dipole Moment (μ) (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
    Gas Phase13.50-6.20-1.804.40
    Cyclohexane2.023.95-6.25-1.884.37
    Dichloromethane8.934.80-6.40-2.104.30
    Acetonitrile37.55.50-6.55-2.354.20

    Vi. Research Applications of 3 Methyl 1h Isoindole 1 Carboxylic Acid Derivatives in Chemical Sciences

    Role as a Privileged Synthetic Scaffold in Organic Chemistry

    In the realm of organic synthesis, the isoindole nucleus is considered a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery and medicinal chemistry. nih.govijpsr.infomdpi.com The derivatives of 3-methyl-1H-isoindole-1-carboxylic acid are no exception, serving as key intermediates in the construction of a wide array of organic compounds.

    The strategic functionalization of this compound allows for the development of intricate molecular architectures. researchgate.net The carboxylic acid group can be readily converted into esters, amides, and other functional groups, providing a handle for further synthetic transformations. For instance, the ortho-palladation of related arylglycinate derivatives, followed by carbonylation, offers a direct route to substituted (1H)-isoindolin-1-one-3-carboxylates. researchgate.net These products are valuable precursors for the diastereoselective synthesis of octahydroisoindole-1-carboxylic acid derivatives, which are important scaffolds in many biologically active compounds. researchgate.net

    PrecursorReactionProductApplication
    Methyl arylglycinate derivativesOrthopalladation and carbonylationSubstituted (1H)-isoindolin-1-one-3-carboxylatesIntermediates for complex synthesis
    Substituted (1H)-isoindolin-1-one-3-carboxylatesDiastereoselective transformationOctahydroisoindole-1-carboxylic acid derivativesScaffolds for biologically active compounds

    This table summarizes the synthetic pathway from simple precursors to complex isoindole derivatives.

    The isoindole framework serves as a versatile starting point for the creation of novel heterocyclic systems. Through various chemical reactions, the isoindole ring can be annulated or fused with other rings to generate polycyclic structures with unique three-dimensional arrangements. This approach has been instrumental in the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs. For example, derivatives of isoindoline-1,3-dione, which are closely related to isoindoles, have been used to create a variety of new chemical entities with potential biological activities. mdpi.com

    Utility in Advanced Materials Science

    The applications of this compound derivatives extend beyond organic synthesis into the realm of materials science. Their inherent properties, such as thermal stability and electronic characteristics, make them attractive components for the design of functional materials.

    The carboxylic acid functionality of this compound allows for its incorporation into polymeric structures, either as a monomer or as a pendant group. This can impart desirable properties to the resulting polymers, such as enhanced thermal stability, improved mechanical strength, and specific optical or electronic characteristics. For instance, related isoindoline-1,3-dione derivatives have been explored for their potential use in advanced polymers and coatings.

    The unique chemical structure of isoindole derivatives makes them suitable for use as additives in various materials. Furthermore, the combination of a hydrophobic isoindole core and a hydrophilic carboxylic acid group suggests their potential as building blocks for novel surfactants. Surfactants are crucial in a wide range of industrial applications, including detergents, emulsifiers, and foaming agents. While direct research on this compound as a surfactant building block is not extensively documented, the principles of molecular design suggest this as a promising area for future exploration.

    The delocalized π-electron system of the isoindole ring is a key feature that makes its derivatives interesting for applications in optoelectronics and as dyes. acgpubs.org These compounds can exhibit absorption and emission of light in the visible and ultraviolet regions of the electromagnetic spectrum. By modifying the substituents on the isoindole ring, the electronic properties and, consequently, the color and photophysical behavior of the molecules can be fine-tuned. Isoindole-1,3-dione derivatives have been synthesized and their optical properties investigated, showing their potential as components in the development of new dyes and materials for optical applications. acgpubs.org

    PropertyApplication
    Light absorption and emissionDyes and pigments
    π-electron delocalizationOrganic semiconductors
    Tunable electronic propertiesOptoelectronic devices

    This table highlights the optoelectronic properties of isoindole derivatives and their potential applications.

    Application as Mechanistic Probes in Organic Reaction Studies

    In the field of organic chemistry, understanding the precise sequence of bond-making and bond-breaking events that constitute a chemical reaction is of paramount importance. Molecules that are strategically employed to elucidate these reaction pathways are known as mechanistic probes. Such probes can function in various ways, including trapping reactive intermediates, providing sites for isotopic labeling to track atomic movement, or influencing reaction kinetics in a predictable manner based on their stereoelectronic properties. nih.govslideshare.netyoutube.com While direct studies employing this compound specifically as a mechanistic probe are not extensively documented, the inherent chemical functionalities of the isoindole nucleus and the carboxylic acid group suggest a strong potential for such applications.

    The isoindole scaffold itself is a reactive 10π-electron aromatic system, known to participate as a reactive diene in Diels-Alder reactions. researchgate.net This reactivity could be harnessed to trap transient, highly reactive dienophiles, thereby providing evidence for their formation in a reaction sequence. Furthermore, derivatives of the closely related isoindoline (B1297411) N-oxides have been utilized as spin traps in electron paramagnetic resonance (EPR) studies to detect and characterize transient oxygen-containing free radicals. chim.it This suggests that the isoindole core could be modified to serve as a sensitive detector for radical intermediates under specific reaction conditions.

    The carboxylic acid moiety at the 1-position of the isoindole ring also offers several avenues for mechanistic investigation. Its presence can influence the reaction mechanism through intramolecular catalysis or by altering the electronic nature of the heterocyclic ring. The decarboxylation of heteroaromatic carboxylic acids, for instance, is a reaction class that has been the subject of detailed mechanistic studies. nih.govresearchgate.net Investigations into the decarboxylation of indole-3-carboxylic acids have revealed the involvement of intermediates like protonated carbonic acid, a finding that deepens the understanding of C-C bond cleavage. nih.gov Similar studies on this compound could provide valuable insights into the stability of the corresponding isoindolyl anion or cation intermediates.

    Moreover, the carboxylic acid group is an ideal handle for isotopic labeling. By synthesizing this compound with a carbon-13 or carbon-14 (B1195169) labeled carboxyl group (¹³COOH or ¹⁴COOH), chemists can trace the fate of this group throughout a reaction. This is a classic technique to determine, for example, whether a decarboxylation step is part of a reaction mechanism. Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, could also be applied. nih.govic.ac.uk Comparing the rate of a reaction involving the ¹²COOH-containing compound versus its ¹³COOH analogue can provide information about the rate-determining step of the reaction and the nature of the transition state involving the carboxylic acid group.

    Sustainable Chemistry Perspectives in Isoindole Carboxylic Acid Synthesis

    The principles of sustainable or "green" chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the development of new synthetic methodologies. The synthesis of complex molecules like isoindole carboxylic acids is an area where these principles can have a significant impact, particularly through the use of renewable feedstocks, energy-efficient processes, and atom-economical reactions.

    A key focus of sustainable chemistry is the utilization of abundant, non-toxic, and renewable resources. youtube.com Carbon dioxide (CO₂), a major greenhouse gas, is an attractive C1 feedstock for the synthesis of carboxylic acids due to its abundance. youtube.com Developing methods to incorporate CO₂ into the synthesis of isoindole carboxylic acids would represent a significant step towards more sustainable chemical production. This approach not only valorizes a waste product but also offers a potentially more direct and greener alternative to traditional carboxylation methods that often rely on toxic reagents like carbon monoxide or organometallic compounds.

    The thermodynamic and kinetic stability of carbon dioxide presents a challenge for its use in chemical synthesis. researchgate.net However, recent advances in catalysis have led to the development of several effective methods for the carboxylation of organic substrates using CO₂, often under mild conditions. These emerging technologies hold promise for the sustainable synthesis of this compound and its derivatives.

    Photocatalytic Carboxylation: Visible-light photoredox catalysis has emerged as a powerful tool for green chemistry. researchgate.net This method uses light energy to drive chemical reactions, often at ambient temperature and pressure. In the context of carboxylation, a photocatalyst can facilitate the formation of a CO₂ radical anion (CO₂•⁻), a highly reactive species that can then carboxylate a suitable organic substrate. nih.gov This approach has been successfully applied to the carboxylation of unactivated alkenes and could potentially be adapted for the direct carboxylation of a suitable 3-methyl-1H-isoindole precursor.

    Electrochemical Carboxylation: Electrochemical synthesis offers another green alternative, using electricity to drive redox reactions and avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net In electrochemical carboxylation, CO₂ can be reduced at the cathode to form the reactive CO₂•⁻ intermediate, which then reacts with the organic substrate. This method provides a high degree of control over the reaction conditions and can be powered by renewable energy sources, further enhancing its sustainability credentials.

    Enzymatic and Bio-inspired Catalysis: Nature has evolved highly efficient enzymes that can fix CO₂ with remarkable selectivity. While direct enzymatic synthesis of a non-natural compound like this compound is not established, the principles of biocatalysis are inspiring the development of new synthetic catalysts. For instance, studies on the decarboxylation of indolecarboxylic acids have shed light on the role of protonated carbonic acid as a reactive intermediate, which is relevant to the reverse reaction of carboxylation. nih.gov This fundamental understanding can inform the design of catalysts that mimic enzymatic function for efficient CO₂ fixation.

    The table below summarizes these sustainable approaches for carboxylic acid synthesis from CO₂.

    MethodEnergy/Reagent SourceKey Reactive SpeciesPotential Advantages
    Photocatalytic CarboxylationVisible Light, PhotocatalystCO₂ Radical Anion (CO₂•⁻)Mild reaction conditions, uses light energy, high atom economy.
    Electrochemical CarboxylationElectricityCO₂ Radical Anion (CO₂•⁻)Avoids chemical redox agents, controllable, can use renewable energy.
    Enzymatic/Bio-inspired CatalysisBiocatalysts/Biomimetic CatalystsEnzyme-activated CO₂High selectivity and efficiency, operates in aqueous media.

    Q & A

    Q. What are the recommended synthetic routes for 3-methyl-1H-isoindole-1-carboxylic acid, and how can reaction efficiency be optimized?

    A common approach involves esterification or carboxylation of substituted indole precursors. For example, methyl ester derivatives (e.g., 1-methyl-1H-indole-3-carboxylic acid) are synthesized via refluxing the carboxylic acid with methanol and catalytic H₂SO₄, followed by recrystallization . Optimization includes monitoring reaction progress via TLC, adjusting reflux duration (typically 12–24 hours), and using stoichiometric ratios of 1.1–1.2 equivalents for reagents to minimize side products.

    Q. How should researchers characterize the purity and structural integrity of this compound?

    Key methods include:

    • IR spectroscopy : Confirm carbonyl (C=O) stretches near 1700–1750 cm⁻¹ .
    • UV-Vis spectroscopy : Identify π→π* transitions (e.g., λmax ≈ 297 nm in methanol) .
    • Melting point analysis : Compare observed values (e.g., 221–223°C for analogous compounds) with literature data .
    • HPLC or LC-MS : Quantify purity (>95% for research-grade material) .

    Q. What safety protocols are critical when handling this compound in the lab?

    • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
    • Work in a fume hood to prevent inhalation of fine particles.
    • Store in airtight containers at 2–8°C, away from oxidizing agents .
    • In case of exposure, rinse affected areas with water and seek medical attention, providing the SDS to healthcare providers .

    Advanced Research Questions

    Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

    Single-crystal X-ray diffraction is ideal for confirming substituent positions and hydrogen-bonding networks. For example:

    • Grow crystals via slow evaporation of methanol or acetic acid solutions .
    • Use SHELXL for refinement, applying riding models for H-atoms and analyzing intermolecular interactions (e.g., chains along the b-axis in indole derivatives) .
    • Validate results against computational models (e.g., DFT-optimized geometries) to resolve discrepancies in bond angles or torsional strain .

    Q. What strategies address contradictions in spectroscopic or biological activity data for isoindole derivatives?

    • Comparative analysis : Replicate synthesis under varying conditions (e.g., solvent, temperature) to identify artifacts .
    • Docking studies : Correlate structural features (e.g., methyl group orientation) with activity using software like AutoDock Vina.
    • Batch testing : Screen multiple synthetic batches to rule out impurity-driven anomalies .

    Q. How can computational methods predict the reactivity of this compound in novel reactions?

    • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and nucleophilic/electrophilic sites.
    • Simulate reaction pathways (e.g., esterification, cycloaddition) using transition-state theory .
    • Validate predictions with experimental kinetic studies (e.g., monitoring by NMR or HPLC) .

    Q. What are the challenges in derivatizing this compound for pharmacological studies?

    • Steric hindrance : The methyl group at position 3 may limit access to reactive sites. Use bulky reagents (e.g., Boc-anhydride) to direct functionalization .
    • Solubility : Poor aqueous solubility can hinder biological assays. Consider prodrug strategies (e.g., ester or amide prodrugs) .
    • Stability : Monitor degradation under physiological pH (e.g., via accelerated stability testing at 40°C/75% RH) .

    Methodological Resources

    • Crystallography : SHELX suite (structure solution/refinement) .
    • Synthesis : Reflux with H₂SO₄/MeOH for esterification ; acetic acid/sodium acetate for cyclocondensation .
    • Safety : Follow ISO 11014 guidelines for SDS documentation .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.